1,3-Propanediol, 2-methyl-, dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-, dibenzoate is an organic compound with the molecular formula C17H16O4. It is also known by other names such as trimethyleneglycol dibenzoate and Benzoflex S-432 . This compound is characterized by its two benzoate groups attached to a 2-methyl-1,3-propanediol backbone. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-methyl-, dibenzoate typically involves the esterification of 2-methyl-1,3-propanediol with benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1,3-Propanediol, 2-methyl-, dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1,3-Propanediol, 2-methyl-, dibenzoate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: The compound is studied for its potential use in biodegradable materials.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-, dibenzoate involves its interaction with various molecular targets. In polymer chemistry, it acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, its biocompatibility allows it to interact with cellular components without causing significant toxicity .
Comparison with Similar Compounds
1,3-Propanediol, 2-methyl-, dibenzoate can be compared with similar compounds such as:
Neopentyl glycol dibenzoate: Similar in structure but with different physical properties and applications.
1,2-Propanediol dibenzoate: Differing in the position of the hydroxyl groups, leading to variations in reactivity and use.
Trimethylolpropane benzoate: Another ester with distinct applications in the polymer industry.
These comparisons highlight the unique properties of this compound, such as its specific esterification pattern and its resulting chemical behavior.
Properties
CAS No. |
87092-43-1 |
---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzoic acid;2-methylpropane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3 |
InChI Key |
BTCSPCQKDWSBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.